molecular formula C24H17N3O6 B11083394 4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate

4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate

Cat. No.: B11083394
M. Wt: 443.4 g/mol
InChI Key: VFRMRJQHWLOJMM-QGOAFFKASA-N
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Description

4-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a methoxy group, and a nitroaniline moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL BENZOATE typically involves multiple steps, including nucleophilic aromatic substitution and esterification reactions. The starting materials often include 4-cyano-2-methoxybenzaldehyde and 2-methoxy-4-nitroaniline . The reaction conditions may involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL BENZOATE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide (NaOH), reducing agents like LiAlH4, and solvents like DMF and ethanol. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity and cellular processes, making the compound a valuable tool for biochemical research .

Properties

Molecular Formula

C24H17N3O6

Molecular Weight

443.4 g/mol

IUPAC Name

[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate

InChI

InChI=1S/C24H17N3O6/c1-32-22-14-19(27(30)31)9-12-21(22)26-23(28)18(15-25)13-16-7-10-20(11-8-16)33-24(29)17-5-3-2-4-6-17/h2-14H,1H3,(H,26,28)/b18-13+

InChI Key

VFRMRJQHWLOJMM-QGOAFFKASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)/C#N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C#N

Origin of Product

United States

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